![molecular formula C11H16FNO2S B7678423 N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide](/img/structure/B7678423.png)
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of metabotropic glutamate receptor antagonists and has been shown to have promising results in preclinical studies.
作用機序
The mechanism of action of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide involves its interaction with the metabotropic glutamate receptor 2/3 (mGluR2/3). This receptor is located presynaptically on glutamatergic neurons and is responsible for regulating the release of glutamate in the brain. This compound acts as an antagonist of this receptor, inhibiting the release of glutamate and reducing the excitatory input to postsynaptic neurons. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the metabotropic glutamate receptor 2/3 (mGluR2/3). By inhibiting the release of glutamate, this compound can reduce the excitatory input to postsynaptic neurons, which can have downstream effects on various neurotransmitter systems. This can lead to changes in behavior, cognition, and mood, which are relevant to the treatment of neurological disorders such as schizophrenia, anxiety, and depression.
実験室実験の利点と制限
One of the main advantages of using N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide in lab experiments is its high affinity for the metabotropic glutamate receptor 2/3 (mGluR2/3). This allows for precise modulation of glutamate release and downstream effects on neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide. One potential direction is the development of more selective and potent mGluR2/3 antagonists, which can improve the efficacy and specificity of this class of compounds. Another direction is the investigation of the potential therapeutic benefits of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of imaging techniques that can visualize the binding and distribution of this compound in the brain can provide valuable insights into its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide is a multi-step process that involves the reaction of several reagents. The starting material for the synthesis is 5-fluoro-2-methylbenzaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the corresponding amine. This amine is then reacted with ethanesulfonyl chloride to form the final product, this compound.
科学的研究の応用
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia, anxiety, and depression. Preclinical studies have shown that this compound has a high affinity for the metabotropic glutamate receptor 2/3 (mGluR2/3) and can act as an antagonist, inhibiting the release of glutamate in the brain. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
特性
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2S/c1-4-16(14,15)13(3)8-10-7-11(12)6-5-9(10)2/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWVGPZCKDDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)CC1=C(C=CC(=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
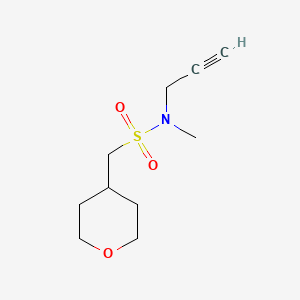
![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)
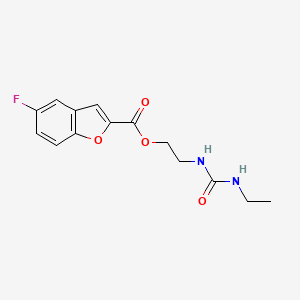
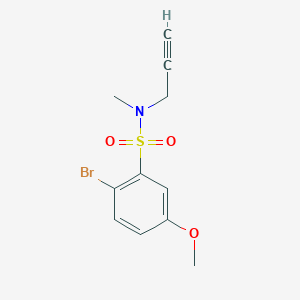

![2-[3-(2-Cyclopentylethoxy)phenyl]acetamide](/img/structure/B7678380.png)

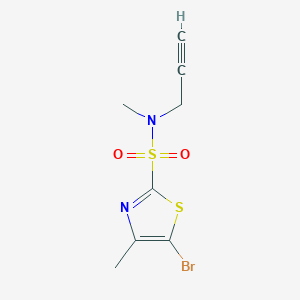

![3-fluoro-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678419.png)
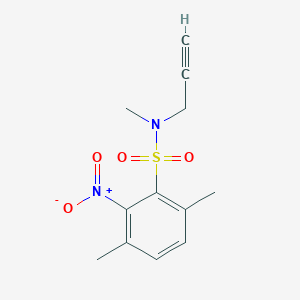
![2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)
![N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7678436.png)
